Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ammonium Sodium Hydrogen Phosphate Tetrahydrate
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ammonium Sodium Hydrogen Phosphate Tetrahydrate
This guide provides an in-depth technical exploration of the crystal structure of ammonium sodium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O), a compound of interest to researchers, scientists, and professionals in drug development. Historically known as microcosmic salt, its intricate solid-state architecture, governed by a complex network of hydrogen bonds, offers a compelling case study in advanced crystallographic analysis. Understanding this structure is paramount for controlling its physical and chemical properties in various applications, from its use as a laboratory reagent to its potential role as a buffering agent in pharmaceutical formulations.[1][2]
Foundational Principles: The Significance of Crystal Structure
The precise three-dimensional arrangement of atoms in a crystalline solid dictates its macroscopic properties. For a hydrated salt like ammonium sodium hydrogen phosphate tetrahydrate, the crystal structure encompasses not only the ionic constituents—Na⁺, NH₄⁺, and HPO₄²⁻—but also the integrated water molecules. The interplay of ionic bonds and an extensive hydrogen-bonding network defines the material's stability, solubility, and reactivity. A thorough analysis of this architecture provides critical insights for applications requiring precise control over pH, ionic strength, and solid-state stability.
Synthesis of High-Quality Single Crystals
The prerequisite for any single-crystal X-ray diffraction study is the availability of well-ordered, single crystals of suitable size and quality. For ammonium sodium hydrogen phosphate tetrahydrate, the following protocol, adapted from established methods, has proven effective for producing diffraction-quality crystals.[3][4]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
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Solution Preparation: Prepare a saturated aqueous solution of equimolar amounts of sodium dihydrogen phosphate (NaH₂PO₄) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
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Filtration: Filter the warm solution through a pre-warmed funnel with Whatman filter paper to remove any particulate impurities that could act as unwanted nucleation sites.
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Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with perforated parafilm to allow for slow evaporation of the solvent.
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Incubation: Place the crystallizing dish in a vibration-free environment at a constant, controlled room temperature.
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Crystal Harvesting: Monitor the dish for the formation of colorless, transparent crystals over several days to weeks. Once crystals of approximately 0.1-0.3 mm in their largest dimension are observed, carefully harvest them from the solution using a fine loop.
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Drying: Gently dry the harvested crystals with a lint-free paper to remove excess mother liquor before mounting for X-ray analysis.
The rationale behind slow evaporation is to maintain a state of minimal supersaturation, which favors the growth of a few, well-ordered large crystals over the rapid precipitation of many small, imperfect crystallites.
The Definitive Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the atomic arrangement within a crystalline material.[5][6] The technique relies on the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction of NaNH₄HPO₄·4H₂O
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Crystal Mounting: A suitable single crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent dehydration in the X-ray beam.
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Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a sensitive detector.[5][7] A series of diffraction images are collected as the crystal is rotated.
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Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The phase problem is solved using direct methods, which statistically determine the phases of the structure factors. This yields an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Structural Elucidation of Ammonium Sodium Hydrogen Phosphate Tetrahydrate
The seminal work by Ferraris and Franchini-Angela (1974) provided the definitive crystal structure of ammonium sodium hydrogen phosphate tetrahydrate, also known by its mineral name, stercorite.[7] Their findings revealed a complex and fascinating solid-state arrangement.
Crystallographic Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 10.636(2) Å |
| b | 6.9187(14) Å |
| c | 6.4359(13) Å |
| α | 90.46(3)° |
| β | 97.87(3)° |
| γ | 109.20(3)° |
| Volume | 469.07 ų |
| Z | 2 |
Data from Ferraris & Franchini-Angela, 1974[7]
The Asymmetric Unit and Coordination Environment
The structure is characterized by a layered arrangement parallel to the (100) plane. These layers are composed of rows of sodium octahedra running along the[4] direction, which are "sandwiched" between hydrogen phosphate tetrahedra.[7] The sodium ion is coordinated by six oxygen atoms, five from water molecules and one from a phosphate group.
The ammonium ions and the fourth water molecule reside between these layers, connecting them through an extensive network of hydrogen bonds.[7]
The Role of Hydrogen Bonding
The hydrogen bonding network is the linchpin of the crystal structure of ammonium sodium hydrogen phosphate tetrahydrate, providing a significant contribution to its overall stability. This network involves the hydrogen phosphate anion, the ammonium cation, and all four water molecules of hydration.
Key Hydrogen Bonding Interactions
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Phosphate as a Hub: The hydrogen phosphate anion (HPO₄²⁻) acts as both a donor (from its P-OH group) and an acceptor (at its other oxygen atoms) of hydrogen bonds.
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Ammonium as a Donor: The tetrahedral ammonium ion (NH₄⁺) donates four hydrogen bonds to surrounding oxygen atoms of phosphate groups and water molecules.
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Water's Dual Role: The water molecules act as both donors and acceptors of hydrogen bonds, creating a complex, three-dimensional network that links all the components of the crystal structure together.
Caption: Intermolecular interactions in NaNH₄HPO₄·4H₂O.
Spectroscopic and Thermal Characterization
Complementary analytical techniques such as Raman and Infrared (IR) spectroscopy, and thermal analysis provide further validation of the structural features and information on the compound's stability.
-
Vibrational Spectroscopy: Raman and IR spectra exhibit characteristic bands corresponding to the vibrational modes of the phosphate and ammonium ions, as well as the water molecules.[8] Shifts in the positions of the O-H and N-H stretching vibrations provide strong evidence for the presence and nature of hydrogen bonding within the crystal.
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Thermal Analysis: Thermogravimetric analysis (TGA) reveals the dehydration process of the compound upon heating. The loss of four water molecules occurs in distinct steps, providing information about the relative strengths of their binding within the crystal lattice. The decomposition temperature is noted to be around 79-80°C.[9][10][11]
Conclusion
The crystal structure of ammonium sodium hydrogen phosphate tetrahydrate is a testament to the intricate interplay of ionic and hydrogen bonding forces in hydrated salts. Its triclinic symmetry and layered architecture, stabilized by a comprehensive network of hydrogen bonds, have been definitively elucidated through single-crystal X-ray diffraction. For researchers and professionals in materials science and drug development, a thorough understanding of this structure, from its synthesis to its detailed atomic arrangement, is crucial for harnessing its properties in a controlled and predictable manner. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this versatile compound.
References
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Ferraris, G., & Franchini-Angela, M. (1974). Hydrogen bonding in the crystalline state. Crystal structure and twinning of NaNH4HPO4.4H2O (stercorite). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(2), 504-510. [Link]
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Frost, R. L., & Palmer, S. J. (2011). Raman spectroscopy of stercorite H(NH4)Na(PO4)·4H2O. SciSpace. [Link]
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Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]
- Google Patents. (1971).
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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Heras, C., & Martin, J. L. (2005). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1173–1180. [Link]
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University of Wollongong. X-ray Diffraction and Characterisation of Materials. [Link]
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University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]
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Kiper, R. A. sodium ammonium hydrogen phosphate tetrahydrate. [Link]
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Arifdjanova, K., Mirzakulov, K., Khujamberdiev, S., & Gavkhar, M. (2021). SYNTHESIS OF SODIUM AMMONIUM HYDROPHOSPHATE AND SODIUM DIHYDROPHOSPHATE BASED ON EXTRACTION PHOSPHORIC ACID FROM CENTRAL KYZYLKUM PHOSPHORITES. CHEMISTRY AND CHEMICAL ENGINEERING, 2021(1), Article 4. [Link]
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Catti, M., & Ferraris, G. (1974). Hydrogen bonding in the crystalline state. Crystal structure of CaHAsO4.3H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(1), 1-6. [Link]
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Liu, K., et al. (2021). Preparation and Characteristics of Na2HPO4·12H2O-K2HPO4·3H2O/SiO2 Composite Phase Change Materials for Thermal Energy Storage. Polymers, 13(24), 4393. [Link]
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